2-Methyl-4-(propylthio)thiazole-5-carboxylic acid
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Overview
Description
2-Methyl-4-(propylthio)thiazole-5-carboxylic acid is a thiazole derivative with the molecular formula C8H11NO2S2 and a molecular weight of 217.31 g/mol . Thiazole compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propylthio)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(propylthio)thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(propylthio)thiazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
4-Methyl-5-thiazolecarboxylic acid: Lacks the propylthio group, which can influence its chemical properties and applications.
2-Propylthio-4-methylthiazole:
Uniqueness
2-Methyl-4-(propylthio)thiazole-5-carboxylic acid is unique due to the presence of both the propylthio and carboxylic acid groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO2S2 |
---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
2-methyl-4-propylsulfanyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S2/c1-3-4-12-7-6(8(10)11)13-5(2)9-7/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
ZQFCWMNMZYARIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(SC(=N1)C)C(=O)O |
Origin of Product |
United States |
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